5-Bromo-2,3-dihydro-3-benzofuranamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

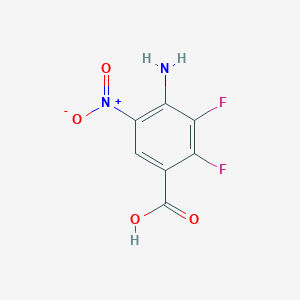

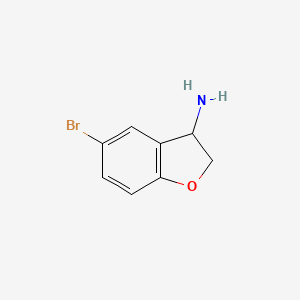

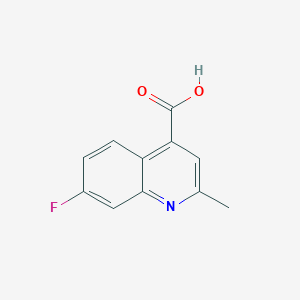

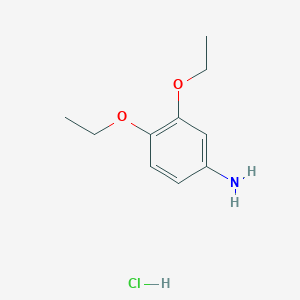

5-Bromo-2,3-dihydro-3-benzofuranamine is a compound that belongs to the benzofuran family, a class of organic compounds that contain a fused benzene and furan ring system. The presence of a bromine atom at the 5-position of the benzofuran ring and an amine group makes it a compound of interest for various chemical and biological applications.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, using N-bromosuccinimide as an oxidizing agent . Another method includes the reaction of 5-bromosalicylaldehyde with hydroxylamine hydrochloride in dimethylformamide, followed by condensation and cyclization reactions to yield benzofuran analogues with amino groups . Additionally, a CuI-catalyzed domino process starting from 1-bromo-2-iodobenzenes and beta-keto esters has been reported to produce 2,3-disubstituted benzofurans .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis, along with theoretical computations like DFT, have been employed to investigate the molecular structure of benzofuran derivatives. These studies provide insights into the geometrical parameters, vibrational modes, and electronic properties of the molecules . X-ray diffraction and Hirshfeld surface analysis are also used to understand the solid-state structures and intermolecular interactions of benzofuran-related compounds .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions due to the presence of reactive sites such as the bromine atom and the amine group. For instance, the bromine atom can participate in further substitution reactions, while the amine group can be involved in the formation of ureas, carbamates, and azides, as demonstrated in the synthesis of biologically active benzofuran aryl ureas and carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents such as bromine and the amine group can affect the compound's polarity, solubility, and reactivity. The spectroscopic and theoretical studies provide valuable information on the electronic and steric effects of these substituents on the benzofuran core . Additionally, the antimicrobial and pharmacological activities of these compounds suggest potential applications in medicinal chemistry .

作用机制

Target of Action

Benzofuran compounds, which include 5-bromo-2,3-dihydro-3-benzofuranamine, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

It is known that benzofuran derivatives can interact with various targets, leading to a variety of biological effects .

Biochemical Pathways

Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

A liquid chromatography-triple quadrupole mass spectrometry (lc-ms/ms) method was developed for the simultaneous determination of a similar compound and its active metabolite in rat plasma , suggesting that similar methods could be used to study the pharmacokinetics of this compound.

Result of Action

Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

属性

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTALTPLRPQESS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585664 |

Source

|

| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885280-79-5 |

Source

|

| Record name | 3-Benzofuranamine, 5-bromo-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)